2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine
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Overview
Description
2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine is a fluorinated amine compound with significant potential in various fields of scientific research. This compound is characterized by the presence of both piperidine and phenylamine moieties, which are further substituted with fluorine atoms. The unique structure of this compound makes it an interesting subject for study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,3-difluoropiperidine with 5-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it has been shown to induce the degradation of PLK1, a protein involved in cell cycle regulation. This interaction can lead to the inhibition of cell proliferation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
2-(3,3-Difluoro-piperidin-1-yl)-5-fluoro-phenylamine can be compared with other fluorinated amines and piperidine derivatives. Similar compounds include:
3,3-Difluoro-piperidin-1-yl)-carbamic acid tert-butyl ester: Another fluorinated piperidine derivative with different functional groups.
2-(3,3-Difluoro-piperidin-1-yl)-ethylamine: A related compound with an ethylamine group instead of a phenylamine group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperidine and phenylamine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13F3N2 |
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Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)-5-fluoroaniline |
InChI |
InChI=1S/C11H13F3N2/c12-8-2-3-10(9(15)6-8)16-5-1-4-11(13,14)7-16/h2-3,6H,1,4-5,7,15H2 |
InChI Key |
DPEQGXXPZQVAKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)F)N)(F)F |
Origin of Product |
United States |
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